1-Cyclopropoxy-4-iodo-2-methylbenzene
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Overview
Description
1-Cyclopropoxy-4-iodo-2-methylbenzene is an organic compound with the molecular formula C10H11IO. It is a derivative of benzene, where the benzene ring is substituted with a cyclopropoxy group, an iodine atom, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
The synthesis of 1-Cyclopropoxy-4-iodo-2-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 4-iodo-2-methylphenol.
Cyclopropylation: The phenol group is converted to a cyclopropoxy group using cyclopropyl bromide in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent such as acetone or dimethylformamide (DMF) to facilitate the substitution reaction.
Chemical Reactions Analysis
1-Cyclopropoxy-4-iodo-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropoxy-4-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-4-iodo-2-methylbenzene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Cyclopropoxy-4-iodo-2-methylbenzene can be compared with other similar compounds to highlight its uniqueness:
1-Cyclopropoxy-2-iodo-4-methylbenzene: This is a positional isomer where the iodine and cyclopropoxy groups are located at different positions on the benzene ring.
1-Cyclopropoxy-4-bromo-2-methylbenzene: In this compound, the iodine atom is replaced by a bromine atom, which can affect the reactivity and properties of the compound.
1-Cyclopropoxy-4-chloro-2-methylbenzene: Similar to the bromo derivative, this compound has a chlorine atom instead of iodine, leading to different chemical behavior.
Properties
Molecular Formula |
C10H11IO |
---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
1-cyclopropyloxy-4-iodo-2-methylbenzene |
InChI |
InChI=1S/C10H11IO/c1-7-6-8(11)2-5-10(7)12-9-3-4-9/h2,5-6,9H,3-4H2,1H3 |
InChI Key |
ISZYWERIRRKLOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OC2CC2 |
Origin of Product |
United States |
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